thiophene-2-carboximidothioic acid
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Overview
Description
Thiophene-2-carboximidothioic acid is an organic compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene-2-carboximidothioic acid can be synthesized through several methods. One common approach involves the condensation reaction of thiophene-2-carboxylic acid with thioamides under acidic or basic conditions. The reaction typically requires a catalyst, such as phosphorus pentasulfide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Thiophene-2-carboximidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, which can be further utilized in different applications .
Scientific Research Applications
Thiophene-2-carboximidothioic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiophene-2-carboximidothioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or modulate receptor activity, leading to its observed therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiophene derivative .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A closely related compound with similar chemical properties but different reactivity and applications.
Thiophene-3-carboximidothioic acid:
Thiophene-2-carboxamide: A derivative with unique biological activities and applications in medicinal chemistry.
Uniqueness
Thiophene-2-carboximidothioic acid stands out due to its specific functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
thiophene-2-carboximidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXYHAPUCGQOBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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